molecular formula C12H11NO2 B2926006 2-Methoxy-7-methyl-quinoline-3-carbaldehyde CAS No. 842972-37-6

2-Methoxy-7-methyl-quinoline-3-carbaldehyde

Cat. No.: B2926006
CAS No.: 842972-37-6
M. Wt: 201.225
InChI Key: LBIQZUVODDEHLU-UHFFFAOYSA-N
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Description

2-Methoxy-7-methyl-quinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been employed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a methoxy group at the 2nd position and a methyl group at the 7th position . The carbaldehyde group is attached at the 3rd position .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.22 and a molecular formula of C12H11NO2 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on quinoline derivatives, closely related to 2-Methoxy-7-methyl-quinoline-3-carbaldehyde, has focused on their synthesis and potential in constructing fused or binary heterocyclic systems. These compounds have significant applications due to their biological and synthetic relevance (Hamama et al., 2018).
  • Studies on selected quinolinecarbaldehydes have demonstrated innovative synthesis methods and the importance of the carbonyl group's positioning, along with detailed spectroscopic characterization. These insights are critical in understanding and advancing the applications of compounds like this compound (Wantulok et al., 2020).

Biological Applications

  • Quinolinyl chalcones with a pyrazole group, which could be synthesized from similar compounds to this compound, have shown promising antimicrobial properties, indicating the potential use of quinoline derivatives in developing new antimicrobial agents (Prasath et al., 2015).

Applications in Material Science

  • Quinoline derivatives have been investigated for their corrosion inhibition properties, providing insights into their potential applications in materials science, particularly in metal protection and preservation (Lgaz et al., 2017).

Agricultural Applications

  • Novel quinolinyl chalcones synthesized from compounds like this compound have been evaluated for their growth-promoting effects on certain plants, indicating possible agricultural applications (Hassan et al., 2020).

Advanced Synthesis Techniques

  • Research on enantioselective synthesis using chiral zinc alkoxides and quinoline-3-carbaldehyde derivatives demonstrates advanced synthesis techniques that could be applicable to the production of this compound (Shibata et al., 1996).

Analytical Chemistry Applications

  • 3-(2-Furoyl)quinoline-2-carbaldehyde, a compound similar to this compound, has been used as a fluorogenic reagent in liquid chromatography, highlighting potential applications in analytical chemistry (Beale et al., 1990).

Safety and Hazards

While specific safety and hazard information for 2-Methoxy-7-methyl-quinoline-3-carbaldehyde is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

2-methoxy-7-methylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-9-6-10(7-14)12(15-2)13-11(9)5-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIQZUVODDEHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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